3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Description

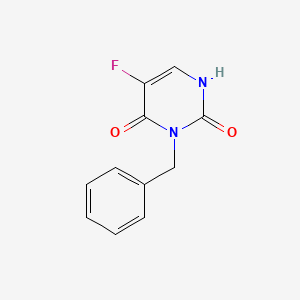

3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine-dione derivative characterized by a benzyl group at the N3 position and a fluorine atom at C3. This scaffold is structurally related to 5-fluorouracil (5-FU), a well-known chemotherapeutic agent, but modified to enhance target specificity or pharmacokinetic properties.

Pyrimidine-diones are frequently explored for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The fluorine atom at C5 likely enhances metabolic stability and electronic interactions with target proteins, while the benzyl group may improve lipophilicity and membrane permeability.

Properties

IUPAC Name |

3-benzyl-5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-6-13-11(16)14(10(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYRVCJZUMRTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CNC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574834 | |

| Record name | 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77384-89-5 | |

| Record name | 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of urea with β-diketones.

Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl group serves as a protective moiety for the pyrimidine nitrogen, enabling selective deprotection under controlled conditions:

These methods preserve the pyrimidine core while enabling further functionalization at the N1 position for drug development .

Nucleophilic Substitution

The 5-fluoro substituent participates in nucleophilic aromatic substitution (SNAr) under basic conditions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | DMF, K₂CO₃, 80°C, 12 hours | 5-Amino-pyrimidine-2,4-dione derivatives | Anticancer agent precursors |

| Thiols | EtOH, piperidine, reflux, 6 hours | 5-Thioether analogs | Enzyme inhibition studies |

Fluorine’s electronegativity activates the C5 position for displacement, enabling diversification of the scaffold .

Cyclocondensation Reactions

The carbonyl groups at C2 and C4 facilitate cyclization with bifunctional nucleophiles:

Example Reaction:

Reaction with hydrazine yields fused pyrimidine-triazole hybrids under microwave-assisted conditions (150°C, 20 min) .

| Reactant | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Ethylenediamine | AcOH, 100°C, 8 hours | Bicyclic diaminopyrimidine complexes | Metal chelation studies |

Electrophilic Aromatic Substitution

The benzyl group undergoes regioselective electrophilic substitution:

| Reagent | Conditions | Position Modified | Outcome |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Benzyl para-position | Nitrobenzyl derivative |

| Br₂/FeBr₃ | CH₂Cl₂, RT, 1 hour | Benzyl meta-position | Bromobenzyl analog |

These modifications enhance lipophilicity or enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation and Reduction

-

Oxidation: MnO₂ selectively oxidizes the benzyl CH₂ to a ketone, forming 3-benzoyl-5-fluoropyrimidine-2,4-dione .

-

Reduction: NaBH₄ reduces the C2/C4 carbonyls to hydroxyl groups, yielding diol intermediates for prodrug synthesis .

Mannich Reactions

The enolizable C5 position reacts with formaldehyde and amines to form aminoalkyl derivatives:

| Amine | Conditions | Product |

|---|---|---|

| Piperidine | EtOH, 60°C, 6 hours | 5-(Piperidinomethyl)pyrimidine-dione |

| Morpholine | Microwave, 100°C, 15 min | Water-soluble analogs for drug delivery |

This enhances bioavailability by introducing polar substituents .

Radical Reactions

Ceric ammonium nitrate (CAN) initiates radical additions with alkenes:

| Alkene | Conditions | Product |

|---|---|---|

| Styrene | CAN, MeCN, RT, 3 hours | C5-alkylated pyrimidine derivative |

This method expands the compound’s utility in synthesizing branched fluorinated systems .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Driving Force |

|---|---|---|

| Nucleophilic Substitution | 3× faster | Fluorine’s electron-withdrawing effect |

| Benzyl Oxidation | 1.5× slower | Steric hindrance from pyrimidine ring |

| Cyclocondensation | Comparable | Carbonyl activation |

Scientific Research Applications

3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and fluorine groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Iodo and 5-Bromo Derivatives

- 1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione (7d): Exhibits notable antibacterial activity against 27 microbial strains (agar dilution method). The larger iodine atom may enhance van der Waals interactions in hydrophobic binding pockets compared to fluorine .

- 3-Benzoyl-5-bromo-1-(but-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (149d) : The bromine atom and benzoyl group confer distinct reactivity, as evidenced by its synthesis via palladium-catalyzed coupling (80% yield). The α,β-unsaturated side chain may facilitate nucleophilic addition reactions .

Benzyl-Modified Derivatives

Positional Isomerism and Side-Chain Variations

- 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione (9) : A positional isomer with a benzyl group at C6 instead of N3. Derivatives like 25–27 and 33 feature extended alkoxy-methyl chains (e.g., 4-fluorophenethoxy), improving solubility while maintaining high synthetic yields (83–89%) .

Electron-Withdrawing Group Modifications

Nitro and Acetyl Derivatives

- 3-(2,4-Dinitrobenzoyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (XI) : The dinitrobenzoyl group at N3 enhances cytotoxicity and radiosensitizing activity, likely due to nitro group reduction generating reactive intermediates .

| Compound | Substituents | Activity/Property | Reference |

|---|---|---|---|

| XI | N3-(2,4-dinitrobenzoyl), C5-F | Cytotoxicity, radiosensitization | |

| Target | N3-benzyl, C5-F | (Inference) Metabolic stability |

Key Findings and Implications

Halogen Effects : Fluorine at C5 balances electronegativity and steric demands, whereas bulkier halogens (I, Br) may improve target affinity but reduce metabolic stability .

Benzyl Positioning : N3-benzyl groups (target compound) vs. C6-benzyl (compound 9) influence ring conformation and intermolecular interactions .

Electron-Withdrawing Groups : Nitro substituents enhance cytotoxicity but may increase off-target reactivity, whereas acetyl groups offer tunable electronic modulation .

Biological Activity

3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom at the 5-position of the pyrimidine ring and a benzyl group at the 3-position, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent. The following sections detail specific findings related to its efficacy and mechanisms.

Anticancer Activity

- Cell Viability and Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, treatment with this compound resulted in reduced cell viability in human colorectal cancer cells (SW480) by approximately 40% at a concentration of 300 µM over 48 hours .

-

Mechanisms of Action :

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways. Specifically, it increases the levels of active caspases (caspase-3 and caspase-8), indicating that apoptosis may occur via both intrinsic and extrinsic pathways .

- Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The presence of the benzyl group at the 3-position is critical for enhancing the compound's biological activity. Variations in substituents on the pyrimidine ring significantly affect both cytotoxicity and selectivity towards cancer cells. For example:

- Compounds with simple alkyl substitutions showed reduced activity compared to those with aromatic groups like benzyl .

- The fluorine atom at the 5-position enhances metabolic stability and bioactivity against cancer cells .

Case Studies

Several case studies illustrate the efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzyl-5-fluoropyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via alkylation of a pyrimidine-dione precursor with benzyl chlorides. For example, a thieno[2,3-d]pyrimidine-dione intermediate is alkylated in DMF using potassium carbonate as a base, yielding crystalline derivatives after purification . Key intermediates are characterized via -NMR (e.g., δ 7.2–7.4 ppm for benzyl protons) and HPLC (C18 column, 25-min retention time) to confirm purity and regioselectivity .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituents (e.g., benzyl CH at ~5.1 ppm, fluorouracil ring protons at ~8.1 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction reveals coplanarity of the benzyl and fluorouracil moieties, with intermolecular N–H···O hydrogen bonds forming R(8) rings. Torsion angles (e.g., ~9.6° for acyl groups) confirm spatial arrangements .

Q. How is purity assessed during synthesis, and what are common contaminants?

- Methodological Answer : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) detects unreacted starting materials or byproducts. Mass spectrometry (ESI-MS) identifies molecular ions (e.g., [M+H] at m/z 317) and fragments. Residual solvents (DMF, acetic acid) are quantified via GC-MS .

Advanced Research Questions

Q. How do solvent choice (e.g., DMF vs. acetic acid) and base (e.g., KCO) influence alkylation efficiency in synthesizing 3-benzyl derivatives?

- Methodological Answer :

- DMF : Polar aprotic solvents enhance nucleophilicity, accelerating benzylation (80–90% yield in 6–8 hrs at 80°C) .

- Acetic Acid : Protic solvents may protonate intermediates, reducing reactivity (yields drop to 50–60%) .

- KCO : Maintains alkaline pH, deprotonating NH groups for nucleophilic attack. Excess base can hydrolyze esters, requiring stoichiometric control .

Q. How can contradictory spectral data (e.g., NMR shifts, HPLC retention times) be resolved during structural validation?

- Methodological Answer :

- Dynamic NMR : Detects rotamers or tautomers causing split signals (e.g., benzyl CH splitting due to restricted rotation).

- 2D-COSY/HMBC : Correlates - couplings to confirm connectivity, distinguishing regioisomers .

- Crystallography : Resolves ambiguities in proton assignments by mapping spatial arrangements .

Q. What strategies optimize crystallization of this compound for X-ray studies?

- Methodological Answer :

- Solvent Selection : Slow evaporation from diethyl ether at –20°C yields high-quality crystals by suppressing rapid nucleation .

- Additives : Trace acetic acid promotes H-bonding networks, stabilizing crystal packing .

- Seeding : Introduces microcrystals to control growth and minimize defects.

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

- Methodological Answer :

- Docking Software (AutoDock Vina) : Screens against enzyme active sites (e.g., thymidylate synthase) using the compound’s 3D structure (PDB ID: 5ZJ). Parameters: grid size 60 Å, exhaustiveness=20 .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) to rank targets .

Q. What mechanistic insights explain the reactivity of the fluorouracil moiety in nucleophilic substitutions?

- Methodological Answer :

- Electrophilicity : The 5-fluoro group withdraws electron density, activating C6 for nucleophilic attack (e.g., by amines or thiols).

- Leaving Group Ability : Fluoride’s poor leaving tendency necessitates strong bases (e.g., NaH) for SNAr reactions, contrasting with chloro analogs .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Parameters/Results | Reference |

|---|---|---|

| -NMR | δ 7.35–7.45 (m, 5H, benzyl), δ 8.12 (s, 1H, H-6), δ 5.10 (s, 2H, CH-benzyl) | |

| X-ray | Space group P2/c, Z=4, R=0.049, θ=90 K | |

| HPLC | t=12.3 min (C18, 70% MeOH/HO) |

Table 2 : Reaction Optimization for Benzylation

| Condition | Yield (%) | Purity (%) | Notes | Reference |

|---|---|---|---|---|

| DMF, KCO, 80°C | 85 | 98 | Optimal for scalability | |

| Acetic acid, RT | 55 | 90 | Byproduct formation observed |

Notes

- Contradictions : and report differing yields for benzylation in DMF vs. acetic acid. This highlights the need for solvent polarity and base strength optimization.

- Safety : Use PPE (gloves, goggles) due to irritant intermediates (e.g., benzyl chlorides) .

- Data Reproducibility : Strict control of reaction time/temperature and NMR acquisition parameters (e.g., 500 MHz, CDCl) ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.